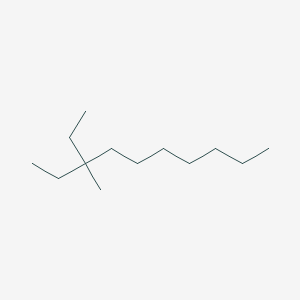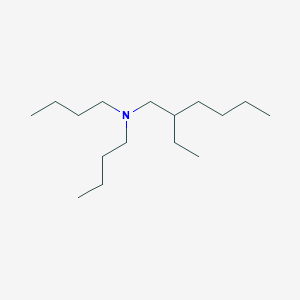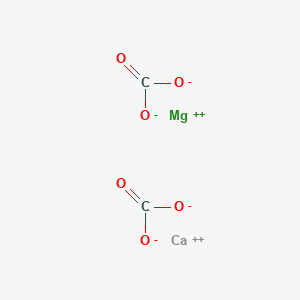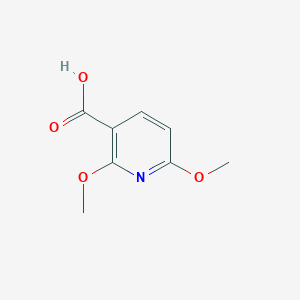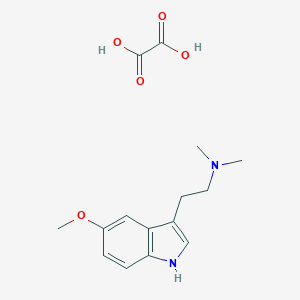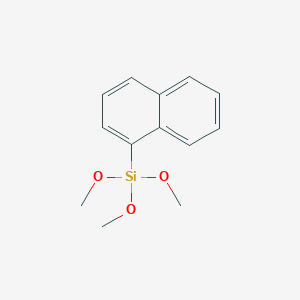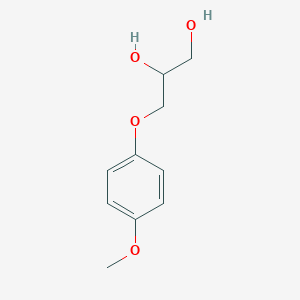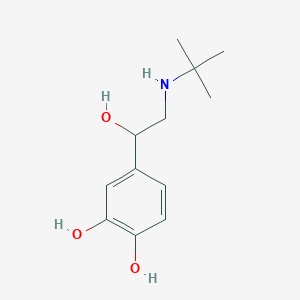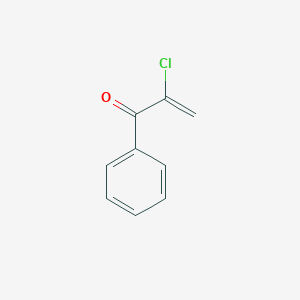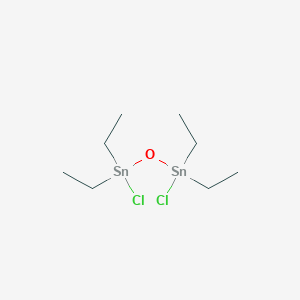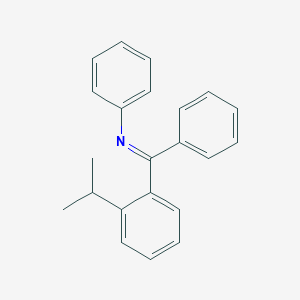
Ophiobolin C
Overview
Description
Ophiobolin C is a sesterterpenoid compound characterized by a 5-8-5 tricyclic skeleton. It is a member of the ophiobolin family, which are natural products primarily isolated from fungi, particularly the genera Bipolaris and Aspergillus . This compound exhibits significant cytotoxicity and has potential medicinal applications due to its unique structure and biological activities .
Mechanism of Action
Target of Action
Ophiobolin C, a member of the ophiobolin class of phytotoxic metabolites, primarily targets human CCR5 . CCR5 is a protein on the surface of white blood cells involved in the immune system as it acts as a receptor for chemokines. This protein also interacts with the envelope protein gp120 and CD4, which mediates HIV-1 entry into cells .
Mode of Action
This compound inhibits the binding of human CCR5 to the envelope protein gp120 and CD4 . This blockade of binding prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection . Additionally, this compound has been found to interact with maize calmodulin, resulting in the loss of ability of the calmodulin to activate the phosphodiesterase .
Biochemical Pathways
The biosynthesis pathway of this compound involves an unclustered oxidase OblC Au that catalyzes dehydrogenation at the site of C16 and C17 of both ophiobolin F and this compound . The intermediate this compound and final product ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .
Pharmacokinetics
As mentioned earlier, this compound can be transported into a space between the cell wall and membrane to avoid inhibiting cell growth .
Result of Action
The primary result of this compound’s action is its cytotoxicity. It exhibits significant cytotoxicity and presents potential medicinal prospects . Its interaction with maize calmodulin results in the loss of ability of the calmodulin to activate the phosphodiesterase , which could potentially disrupt cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis and transport mechanisms of this compound are closely related to compartmentalized biosynthesis . This suggests that the cellular environment and compartmentalization can significantly impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Ophiobolin C interacts with various enzymes, proteins, and other biomolecules. It has been identified as an apoptosis inducer , indicating that it can trigger programmed cell death in multi-celled organisms. It also acts as a chemokine receptor 5 antagonist , meaning it can block the interaction between chemokine receptor 5 and other molecules. These interactions highlight the significant role of this compound in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit human CCR5 binding to the envelope protein gp120 and CD4, which mediates HIV-1 entry into cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. An unclustered oxidase, OblC Au, has been identified that catalyzes dehydrogenation at the site of C16 and C17 of both Ophiobolin F and this compound . This indicates that this compound can exert its effects through enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that the intermediate this compound and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ophiobolin C can be synthesized through various methods, including the use of bifunctional terpene synthases. In one approach, the gene encoding ophiobolin synthase is overexpressed in Escherichia coli, leading to the production of this compound . The process involves the elongation and cyclization of isoprenyl units to form the sesterterpenoid structure. The reaction conditions typically include the use of specific culture media and the modulation of culture conditions to optimize yield .
Industrial Production Methods: Industrial production of this compound involves the use of engineered microbial cell factories. For instance, Saccharomyces cerevisiae has been metabolically engineered to enhance the expression of key ophiobolin biosynthetic genes and improve the supply of precursors and cofactors . This approach has led to high yields of this compound and its derivatives, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ophiobolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound include oxidized derivatives such as ophiobolin K and reduced forms like ophiobolin F . These derivatives exhibit varying degrees of biological activity and are of interest for further research and development .
Scientific Research Applications
Ophiobolin C has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a model compound for studying the biosynthesis and transport mechanisms of sesterterpenoids . In biology, this compound is investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent . In medicine, it is explored for its antimicrobial and anti-inflammatory properties . Additionally, this compound has industrial applications in the development of new pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Ophiobolin C is unique among sesterterpenoids due to its specific tricyclic structure and biological activities. Similar compounds in the ophiobolin family include ophiobolin A, ophiobolin F, and ophiobolin K . These compounds share the 5-8-5 tricyclic skeleton but differ in their functional groups and side chains, leading to variations in their biological activities . This compound stands out for its potent cytotoxicity and potential medicinal applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMYIADTRHIMY-BNFAVABNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has the biosynthetic pathway of Ophiobolin C been fully elucidated?
A2: Yes, recent research has successfully unveiled the complete biosynthetic pathway of this compound in Aspergillus ustus 094102. [] Key findings include the identification of an unclustered oxidase, OblCAu, which catalyzes a crucial dehydrogenation step in the pathway. [] This research provides valuable insights into the enzymatic processes involved in this compound production.
Q2: What is known about the transport of this compound within the fungal cells?
A3: Studies indicate that this compound, alongside its derivative Ophiobolin K, is actively transported from the cell interior to a space between the cell wall and membrane. [] This transport, mediated by the protein OblDAu, is believed to be a protective mechanism employed by the fungus to mitigate the potential growth-inhibiting effects of Ophiobolin accumulation within the cell. []
Q3: Are there any structural features of Ophiobolins that are crucial for their biological activity, particularly against leukemia cells?
A4: Research suggests that the presence of a hydroxy group at the C3 position, an aldehyde group at C21, and an A/B-cis ring structure within the Ophiobolin scaffold are crucial for potent activity against leukemia cells. [] These structural features appear to correlate with the induction of apoptosis in leukemia cells at nanomolar concentrations. [] Ophiobolin derivatives lacking these specific features exhibit significantly reduced or no activity against leukemia cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


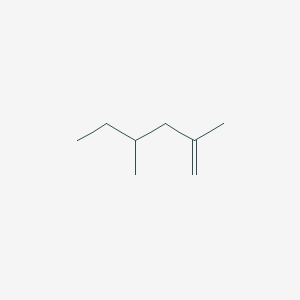
![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B100049.png)
